(R)-donepezil

Beschreibung

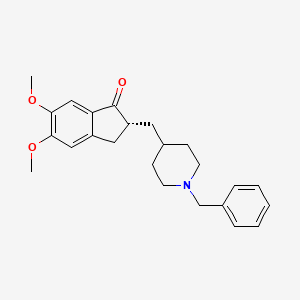

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H29NO3 |

|---|---|

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

(2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m1/s1 |

InChI-Schlüssel |

ADEBPBSSDYVVLD-HXUWFJFHSA-N |

Isomerische SMILES |

COC1=C(C=C2C(=C1)C[C@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Kanonische SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(R)-Donepezil: A Technical Guide on Neuronal Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the neuronal mechanism of action of (R)-donepezil, the R-enantiomer of the widely prescribed Alzheimer's disease medication, donepezil. While racemic donepezil is primarily known as an acetylcholinesterase inhibitor, emerging research indicates a more complex pharmacological profile, with distinct activities attributed to its separate enantiomers. This guide focuses on the specific interactions and downstream effects of the (R)-enantiomer within the neuron.

Core Mechanisms of Action

This compound exerts its effects on neurons through multiple targets. The primary mechanisms include the inhibition of acetylcholinesterase (AChE), modulation of the sigma-1 (σ1) receptor, and interaction with nicotinic acetylcholine receptors (nAChRs).

Acetylcholinesterase (AChE) Inhibition

Similar to its S-enantiomer, this compound is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission.[1][3] This is a key mechanism for alleviating cognitive symptoms associated with cholinergic deficits in neurodegenerative diseases.[4] Donepezil binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, acting as a dual-binding site inhibitor.[5]

Sigma-1 (σ1) Receptor Agonism

A significant and distinct feature of donepezil's pharmacology is its high-affinity binding to the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[4][6] Donepezil acts as a potent agonist at this receptor.[4] The σ1 receptor is involved in regulating calcium signaling, ion channel function, and neuronal survival.[7] Agonism at the σ1 receptor by donepezil is believed to contribute to its neuroprotective effects, which are independent of its AChE inhibitory action.[6] Studies have shown that therapeutic doses of donepezil result in high occupancy of σ1 receptors in the brain.[6][7]

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

This compound also directly interacts with neuronal nicotinic acetylcholine receptors.[8] Evidence suggests that donepezil can act as a non-competitive inhibitor of nAChRs, which is independent of its AChE-inhibiting activity.[8] This interaction can modulate the desensitization kinetics of these receptors. While enhancing cholinergic tone through AChE inhibition, the direct modulation of nAChRs adds another layer of complexity to its neuronal effects. This may play a role in adaptive processes within the brain in response to pathologically low acetylcholine levels.[8] Furthermore, some studies suggest that the synergistic effects of σ1 receptor agonism and cholinergic modulation may involve an interplay with α7 nicotinic receptors.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's interaction with its key neuronal targets. Values for racemic donepezil are included for context where specific enantiomer data is not available.

Table 1: Inhibitory and Binding Affinities of Donepezil

| Target | Ligand | Parameter | Value | Species | Source |

| Acetylcholinesterase (AChE) | Donepezil (racemate) | IC₅₀ | 5.7 nM | Human | [10] |

| Acetylcholinesterase (AChE) | Donepezil (racemate) | IC₅₀ | 16.43 nM | Electric Eel | [11] |

| Butyrylcholinesterase (BuChE) | Donepezil (racemate) | IC₅₀ | 7138 nM | Human | [10] |

| Sigma-1 (σ1) Receptor | Donepezil (racemate) | Kᵢ | 14.6 nM | - | [4] |

| Brain AChE Inhibition (in vivo) | Donepezil (racemate) | Plasma IC₅₀ | 37 ng/mL | Monkey | [12] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) represents the binding affinity of an inhibitor.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and molecular interactions of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize the mechanism of action of this compound.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.[13][14][15]

Objective: To determine the IC₅₀ value of this compound for AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATChI), the substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

This compound stock solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm

Methodology:

-

Reagent Preparation: Prepare working solutions of ATChI and DTNB in the phosphate buffer. Prepare serial dilutions of this compound to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

Varying concentrations of this compound solution (or vehicle for control).

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB solution to all wells, followed by the substrate (ATChI) to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of ATChI hydrolysis) with DTNB.[13]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the σ1 receptor.[16][17]

Objective: To determine the Kᵢ value of this compound for the σ1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig liver).[16][18]

-

Radioligand specific for σ1 receptors, e.g., --INVALID-LINK---pentazocine.[16]

-

This compound stock solution.

-

Non-specific binding agent (e.g., a high concentration of unlabeled haloperidol or (+)-pentazocine).[17]

-

Binding buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Assay Setup: In test tubes, combine the membrane preparation, binding buffer, and varying concentrations of unlabeled this compound.

-

Radioligand Addition: Add a fixed, low concentration of the radioligand (--INVALID-LINK---pentazocine) to each tube.

-

Control Groups:

-

Total Binding: Tubes containing only membranes and radioligand.

-

Non-specific Binding: Tubes containing membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., haloperidol) to saturate the σ1 receptors.

-

-

Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 120 minutes).[17]

-

Termination and Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion

The mechanism of action of this compound in neurons is multifaceted, extending beyond simple acetylcholinesterase inhibition. Its roles as a σ1 receptor agonist and a modulator of nicotinic acetylcholine receptors contribute significantly to its pharmacological profile. This complex interplay of activities suggests potential for neuroprotective effects in addition to symptomatic relief of cognitive decline. Understanding these distinct mechanisms is critical for the development of next-generation therapeutics for neurodegenerative disorders.

References

- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 2. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]

- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Donepezil - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 18. researchgate.net [researchgate.net]

(R)-Donepezil's Binding Affinity to Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-donepezil to its therapeutic target, acetylcholinesterase (AChE). Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, and understanding the stereospecific interactions of its enantiomers is crucial for rational drug design and development. This document summarizes the quantitative binding data, details the experimental protocols used for its determination, and visualizes the relevant biological and experimental processes.

Quantitative Binding Affinity Data

Donepezil is a chiral molecule, and its enantiomers exhibit different potencies in inhibiting acetylcholinesterase. The (R)-enantiomer of donepezil has been shown to be more potent than the (S)-enantiomer in inhibiting AChE from the mouse brain in vitro. While specific IC50 values for each enantiomer are not consistently reported across the literature, the racemic mixture of donepezil has been extensively studied. The inhibitory potency of racemic donepezil against acetylcholinesterase from various sources is summarized below.

| Compound | Enzyme Source | IC50 (nM) | Reference |

| (±)-Donepezil | Human Acetylcholinesterase | 11 | [1] |

| (±)-Donepezil | Human Acetylcholinesterase | 32 ± 11 | [2] |

| (±)-Donepezil | Electrophorus electricus Acetylcholinesterase | 6.7 | [3] |

| (±)-Donepezil | Electrophorus electricus Acetylcholinesterase | 4.2 | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil functions as a reversible, non-competitive inhibitor of acetylcholinesterase. By binding to the enzyme, it prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an increased concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is central to alleviating some of the cognitive symptoms associated with Alzheimer's disease.

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

The determination of the binding affinity and inhibitory potency of donepezil is most commonly performed using the Ellman's assay. This colorimetric method provides a robust and reproducible way to measure acetylcholinesterase activity.

Principle of the Ellman's Assay

The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. When an inhibitor like donepezil is present, the rate of this reaction decreases.

Typical Experimental Workflow for IC50 Determination

The following workflow outlines the typical steps for determining the IC50 value of this compound for acetylcholinesterase.

Workflow for IC50 Determination using the Ellman's Assay.

Detailed Methodological Steps

A representative protocol for determining the IC50 of this compound for AChE is as follows:

-

Reagent Preparation :

-

Prepare a stock solution of acetylcholinesterase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Prepare serial dilutions of this compound in the same buffer. A solvent such as DMSO may be used for initial dissolution, with final concentrations in the assay having a minimal and consistent amount of DMSO.

-

Prepare a solution of acetylthiocholine iodide (e.g., 15 mM) in buffer.

-

Prepare a solution of DTNB (e.g., 10 mM) in buffer.

-

-

Assay Execution (96-well plate format) :

-

To each well, add a pre-determined volume of the AChE solution and buffer.

-

Add a small volume of the this compound dilutions to the test wells and the same volume of vehicle to the control wells.

-

Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 23-25°C) to allow the inhibitor to bind to the enzyme.

-

To initiate the reaction, add the DTNB solution followed by the acetylthiocholine iodide solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm using a microplate reader. Readings are typically taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes).

-

-

Data Analysis :

-

The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot for each concentration of the inhibitor.

-

The percentage of inhibition for each concentration is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

The % inhibition is then plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved.[4]

-

Conclusion

This technical guide has detailed the binding affinity of this compound to acetylcholinesterase, highlighting the stereoselective nature of this interaction. The provided experimental protocols, centered around the Ellman's assay, offer a clear framework for the in vitro characterization of AChE inhibitors. The visualizations of the mechanism of action and experimental workflow serve to further clarify these complex processes for researchers and professionals in the field of drug development. A more precise quantification of the binding affinities of the individual (R)- and (S)-enantiomers would be a valuable contribution to the field.

References

An In-depth Technical Guide to the In Vitro Characterization of (R)-Donepezil

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vitro pharmacological profile of Donepezil, with a specific focus on the (R)-enantiomer where data is available. Donepezil, widely prescribed for Alzheimer's disease, is a racemic mixture of (R)- and (S)-enantiomers. While its primary mechanism is the inhibition of acetylcholinesterase (AChE), a growing body of evidence reveals significant "off-target" activities that contribute to its therapeutic profile. These activities, particularly relevant for the less AChE-potent (R)-enantiomer, include modulation of sigma-1 receptors, amyloid precursor protein processing, and neuroinflammatory pathways.

Quantitative Data: Binding Affinities and Inhibition Constants

The following tables summarize the quantitative data for Donepezil's interaction with key molecular targets. It is critical to note that the majority of published research has been conducted using racemic Donepezil. Data specifically characterizing the (R)-enantiomer is limited, though computational studies suggest it has a less stable binding to the acetylcholinesterase active site compared to the (S)-enantiomer.

Table 1: Cholinesterase Inhibition Profile of Racemic Donepezil

| Enzyme Target | Source | IC50 (nM) | Selectivity (BuChE/AChE) | Reference |

| Acetylcholinesterase (AChE) | Rat Brain | 6.7 | >1000 | [1][2] |

| Butyrylcholinesterase (BuChE) | Rat Plasma | >7000 | N/A | [1] |

| Acetylcholinesterase (AChE) | Homo sapiens | 32 | N/A | [3] |

Table 2: Receptor Binding Affinity of Racemic Donepezil

| Receptor Target | Ligand Used in Assay | Ki (nM) | IC50 (nM) | Reference |

| Sigma-1 (σ1) Receptor | N/A | 14.6 | N/A | [4][5] |

| Sigma-1 (σ1) Receptor | --INVALID-LINK---pentazocine | N/A | 29.12 | [6] |

| hERG Potassium Channel | N/A | N/A | 1300 | [7] |

Key Signaling Pathways and Mechanisms of Action

Beyond cholinesterase inhibition, Donepezil engages with several cellular pathways that are critical to neuroprotection and disease modification.

Sigma-1 (σ1) Receptor Agonism

Donepezil is a potent agonist of the Sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) and mitochondria-associated membrane (MAM).[4][8] This interaction is independent of its AChE activity and is implicated in its neuroprotective and anti-amnesic effects.[4][5] Activation of σ1 receptors by Donepezil can modulate calcium signaling between the ER and mitochondria and potentiate nerve growth factor (NGF)-induced neurite outgrowth.[6][8]

Modulation of Amyloid Precursor Protein (APP) Processing

Donepezil can influence the processing of APP, shifting it towards the non-amyloidogenic pathway and thereby reducing the production of amyloid-β (Aβ) peptides.[9][10] This effect is mediated by the upregulation of Sorting Nexin 33 (SNX33).[10][11] Increased SNX33 expression reduces the endocytosis of APP from the cell surface, making it more available for cleavage by α-secretase. This process generates the soluble and neuroprotective sAPPα fragment and prevents the formation of Aβ.[9][12] This mechanism is notably independent of cholinergic receptor activity.[10]

Modulation of Microglial Activity via PI3K Pathway

Donepezil has been shown to exert anti-inflammatory effects by modulating microglial function.[13] In rodent microglia, Donepezil suppresses intracellular calcium (Ca²⁺) mobilization and the subsequent production of nitric oxide (NO) induced by pro-inflammatory stimuli like TNFα.[14] This effect is mediated through the Phosphatidylinositol 3-kinase (PI3K) pathway. Furthermore, activation of the PI3K pathway by Donepezil promotes the phagocytic activity of microglia, suggesting a role in clearing cellular debris and pathological protein aggregates.[14]

Detailed Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[15][16]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus or human recombinant)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (Ellman's reagent), 10 mM in buffer

-

Acetylthiocholine iodide (ATCI), 14 mM in buffer

-

This compound stock solution (in DMSO or buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Assay Preparation: In a 96-well plate, prepare reaction wells. For each concentration of this compound, set up triplicate wells. Include control wells (no inhibitor) and blank wells (no enzyme).

-

Reagent Addition:

-

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15][17]

-

Colorimetric Reaction: Add 10 µL of 10 mM DTNB to all wells.[15]

-

Initiation of Enzymatic Reaction: Start the reaction by adding 10 µL of 14 mM ATCI substrate to all wells.[15]

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).[15][18]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Sigma-1 Receptor Radioligand Binding Assay

This assay measures the affinity of this compound for the sigma-1 receptor by assessing its ability to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to the receptor in a tissue or cell membrane preparation.[19][20]

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver, cultured cells).

-

Radioligand: --INVALID-LINK---pentazocine (selective for sigma-1).[19]

-

This compound stock solution at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding agent: Haloperidol (10 µM) or another structurally distinct sigma ligand.[19]

-

96-well plates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration manifold (harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[21]

-

Assay Setup: Set up the assay in a 96-well plate in a total volume of 100-250 µL.[21][22] Prepare wells for:

-

Total Binding: Membrane preparation + radioligand + vehicle.

-

Non-specific Binding: Membrane preparation + radioligand + excess unlabeled ligand (e.g., 10 µM Haloperidol).[19]

-

Competition Binding: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Add the membrane homogenate, this compound (or vehicle/haloperidol), and finally the --INVALID-LINK---pentazocine to the wells. Incubate the plate for 60-90 minutes at 37°C to reach equilibrium.[19][21]

-

Harvesting: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).[21]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental and Logical Workflows

Workflow for AChE Inhibition Assay

The following diagram outlines the logical steps involved in determining the IC50 value of an inhibitor using the Ellman's method.

Workflow for Radioligand Binding Assay

The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound.

References

- 1. Portico [access.portico.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 8. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Donepezil Reduces Amyloid Precursor Protein Endocytosis by Resulting from Increase in the Expression of Sorting Nexin Protein 33] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

A Technical Guide to the Preliminary Toxicological Assessment of (R)-Donepezil

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available preliminary data. Specific toxicological studies focusing exclusively on the (R)-enantiomer of donepezil are not widely available in the public domain. The data presented primarily pertains to donepezil as a racemic mixture, which is composed of both (R)- and (S)-enantiomers.

Executive Summary

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), approved for the treatment of Alzheimer's disease. It is administered as a racemic mixture of its (R)- and (S)-enantiomers. Both enantiomers are known to inhibit AChE.[1] A critical aspect of its pharmacology is its stereoselective metabolism; studies have shown that (R)-donepezil is metabolized and cleared from the plasma more rapidly than (S)-donepezil.[2] This differential metabolism is a key consideration in assessing the potential toxicity contribution of the (R)-enantiomer to the overall safety profile of the racemic drug. This guide provides an overview of the known toxicity of racemic donepezil, details on its metabolic pathway, and relevant experimental protocols, which together form a basis for preliminary toxicological assessment of the (R)-enantiomer.

Stereoselective Metabolism and Pharmacokinetics

The primary determinant of the differential exposure and potential toxicity of donepezil's enantiomers is stereoselective metabolism. In vitro studies using human liver microsomes have demonstrated that this compound is degraded at a significantly faster rate than (S)-donepezil.[2] This is consistent with clinical findings where the mean plasma concentrations of (S)-donepezil are found to be higher than those of this compound in patients at steady-state.[2]

This metabolic difference suggests that at a given dose of the racemic mixture, the systemic exposure to this compound is lower than that of (S)-donepezil. While this may imply a lower potential for concentration-dependent toxicity from the (R)-enantiomer, the toxicity of its specific metabolites has not been extensively studied.

Quantitative Toxicity Data (Racemic Donepezil)

The following tables summarize the available quantitative toxicity data for racemic donepezil.

Table 1: In Vivo Acute Toxicity

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 32.6 mg/kg | [3] |

Table 2: In Vitro Chronic Toxicity in Epithelial Cells

| Cell Line | Exposure Duration | Toxicity Endpoint | Concentration for Effect | Reference |

| Chang (Human Conjunctiva) | 7 days | Chronic Toxicity Detected | 0.1 mg/mL | [4][5][6] |

| Vero (Monkey Kidney) | 7 days | Chronic Toxicity Detected | 0.1 mg/mL | [4][5][6] |

| Chang & Vero | 4 hours | Acute Toxicity | Not observed in range tested | [4][5][6] |

Key Toxicological Profiles (Racemic Donepezil)

Hepatotoxicity

Donepezil is extensively metabolized by the hepatic cytochrome P450 system (CYP2D6 and CYP3A4).[7] While clinical trials did not associate donepezil with significant serum enzyme elevations, rare cases of toxic hepatitis have been reported post-marketing.[7][8] The mechanism is suggested to be idiosyncratic metabolism leading to a toxic intermediate.[7]

Cholinergic Effects and Overdose

The most common adverse effects of donepezil are related to its mechanism of action as a cholinesterase inhibitor.[9] Overdose can lead to a cholinergic crisis characterized by severe nausea, vomiting, bradycardia (slowed heart rate), hypotension, and potentially respiratory depression.[3][10]

Neurotoxicity

Studies in rats have investigated the neurotoxicity of donepezil, particularly in combination with other drugs. Co-administration with memantine was found to potentiate neurotoxic reactions in the rat brain.[11][12] Stand-alone, donepezil was not found to be mutagenic or clastogenic in a range of in vivo and in vitro assays.[13]

Experimental Protocols

In Vitro Chronic Toxicity Assessment

This protocol is based on the methodology used to assess the chronic toxicity of racemic donepezil on epithelial cells.[4][5]

-

Cell Culture: Human conjunctival Chang cells and monkey kidney epithelial Vero cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum and antibiotics in a humidified atmosphere at 32°C and 5% CO2.

-

Drug Exposure: Cells are incubated with various concentrations of the test compound (e.g., this compound) for a period of 7 days. A control group is incubated without the drug.

-

Toxicity Endpoints:

-

Cell Proliferation Assay: The numerical density of cells is recorded after the 7-day incubation period and expressed as a percentage of the cell density in the control group.

-

Esterase Activity (Calcein-AM Assay): Intracellular esterase activity, an indicator of cell viability, is measured. Cells are incubated with Calcein-AM, and the resulting fluorescence is quantified and expressed as a percentage of the maximal fluorescence observed in the control group.

-

Morphological Assessment: Cell viability and degenerative changes are assessed via microscopic inspection.

-

Hepatic Metabolism Analysis

This protocol outlines a general method to study the in vitro metabolism, based on procedures used for racemic donepezil.[14]

-

Microsome Preparation: Human, rat, or mouse liver microsomes are prepared and protein concentration is determined.

-

Incubation: Incubation mixtures are prepared containing the test compound (e.g., this compound), microsomal proteins, and a potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding β-NADPH.

-

Reaction Termination: After a set incubation time (e.g., 60 minutes), the reaction is stopped by adding a cold solvent like methanol.

-

Metabolite Analysis: The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Metabolic Pathways and Potential for Toxicity

Donepezil undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6 enzymes, followed by O-glucuronidation.[7][15] The main metabolic transformations include O-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[15] Since this compound is a substrate for these enzymes, its potential for toxicity could be influenced by factors that affect CYP activity, such as genetic polymorphisms or co-administration with other drugs that are inhibitors or inducers of these enzymes.[16]

Conclusion and Future Directions

The available data on racemic donepezil provides a foundational understanding for the preliminary toxicological assessment of this compound. The key finding of faster metabolism and clearance of the (R)-enantiomer is crucial, suggesting potentially lower systemic exposure compared to the (S)-enantiomer. However, the absence of direct toxicity studies on isolated this compound represents a significant data gap.

Future research should prioritize in vitro and in vivo studies on purified this compound to establish its specific toxicity profile, including determining its IC50 and LD50 values, and to investigate the biological activity of its unique metabolites. Such studies are essential for a complete risk assessment and to understand its contribution to the overall safety profile of the racemic mixture.

References

- 1. researchgate.net [researchgate.net]

- 2. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vitro toxicity of rivastigmine and donepezil in cells of epithelial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. berner-augenzentrum.ch [berner-augenzentrum.ch]

- 7. Donepezil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. poison.org [poison.org]

- 10. sciedupress.com [sciedupress.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (R)-Donepezil: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a centrally acting reversible acetylcholinesterase inhibitor. It is commercially available as a racemic mixture of its (R) and (S) enantiomers. However, studies have indicated that the (R)-enantiomer, (R)-donepezil, is the more pharmacologically active component. This document provides a detailed protocol for the enantioselective synthesis of this compound. The key step in this synthesis is the asymmetric hydrogenation of the unsaturated precursor, 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine, utilizing a chiral Ruthenium-(R)-BINAP catalyst. This method allows for the targeted production of the desired (R)-enantiomer with high enantiomeric excess.

Introduction

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. In the case of donepezil, the (R)-enantiomer has been identified as the more potent inhibitor of acetylcholinesterase. Therefore, an efficient and selective synthesis of this compound is a significant objective for both research and industrial applications. The synthetic strategy outlined herein involves a two-step process commencing with the formation of a racemic unsaturated precursor, followed by a highly selective asymmetric hydrogenation to establish the desired stereocenter.

Synthetic Pathway

The enantioselective synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine to yield the racemic intermediate, 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine. The second and key step is the asymmetric hydrogenation of this intermediate using a chiral Ruthenium catalyst complexed with (R)-BINAP, which selectively produces the (R)-enantiomer of donepezil.

Caption: Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine (Racemic Precursor)

This procedure outlines the base-catalyzed condensation reaction to form the unsaturated precursor.

Materials:

-

5,6-dimethoxy-1-indanone

-

1-benzyl-4-formylpiperidine

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

5% Acetic acid solution

Procedure:

-

In a round-bottom flask maintained under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone (0.10 mol) in methanol.

-

Slowly add sodium hydroxide flakes (0.32 mol) to the stirred solution at room temperature.

-

Add 1-benzyl-4-formylpiperidine (0.10 mol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid precipitate formed.

-

Wash the solid with a 5% acetic acid solution, followed by a methanol wash, and then dry the solid.

-

For further purification, recrystallize the crude product from hot dimethylformamide (DMF) to yield the pure racemic precursor as a pale yellow crystalline solid.

Part 2: Enantioselective Synthesis of this compound via Asymmetric Hydrogenation

This protocol details the crucial asymmetric hydrogenation step to produce this compound.

Materials:

-

1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

[RuCl₂(benzene)]₂

-

Sodium acetate

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Toluene

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

Catalyst Preparation (in situ):

A representative procedure for the preparation of the active Ru(OAc)₂[(R)-BINAP] catalyst is as follows:

-

In a Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ and (R)-BINAP.

-

Add degassed DMF and heat the mixture to 100 °C for 10 minutes to form a clear reddish-brown solution.

-

In a separate Schlenk tube, dissolve sodium acetate in degassed methanol.

-

Transfer the sodium acetate solution to the Ru-BINAP solution and stir at room temperature.

-

The active catalyst can be extracted into toluene and used directly or isolated as a solid.

Hydrogenation Procedure:

-

In a high-pressure autoclave, dissolve the racemic precursor in a suitable solvent such as ethanol.

-

Add the chiral Ru(OAc)₂[(R)-BINAP] catalyst (a substrate to catalyst ratio of approximately 2000:1 is a common starting point).

-

Pressurize the autoclave with hydrogen gas (a pressure of 4 atm is a typical starting point, though this can be optimized).

-

Heat the reaction mixture to a suitable temperature (e.g., 50 °C) and stir until the reaction is complete (monitor by HPLC).

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the final product.

Data Presentation

The following table summarizes the expected outcomes for the enantioselective synthesis of this compound. The values are representative and may vary based on specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Condensation | 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine | 80 - 90 | N/A |

| Asymmetric Hydrogenation | This compound | 90 - 98 | > 98% |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess. A Chiralcel OD-H or similar column can be used with a mobile phase such as a mixture of n-hexane, isopropanol, and diethylamine.

-

Melting Point: To compare with literature values.

-

Specific Rotation: To confirm the stereochemistry.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Ruthenium catalysts are toxic and should be handled with care.

-

Hydrogen gas is highly flammable; hydrogenation reactions must be performed in a properly rated high-pressure reactor by trained personnel.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of this compound. The key to achieving high enantioselectivity is the use of a chiral Ruthenium-(R)-BINAP catalyst in the asymmetric hydrogenation of the racemic precursor. By following this protocol, researchers and drug development professionals can efficiently produce highly enantioenriched this compound for further study and potential therapeutic applications.

Application Notes and Protocols for Chiral Separation of Donepezil Enantiomers by HPLC

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely prescribed medication for the treatment of Alzheimer's disease. It is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (S)-(+)-donepezil and (R)-(-)-donepezil. Although administered as a racemate, studies have indicated that the enantiomers may exhibit different pharmacological and pharmacokinetic profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control, stability studies, and further pharmacological research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

This document provides detailed application notes and protocols for the chiral separation of donepezil enantiomers using HPLC. It is intended for researchers, scientists, and professionals in drug development and quality control.

Quantitative Data Summary

The successful chiral separation of donepezil enantiomers has been achieved using various polysaccharide-based chiral stationary phases. The choice of CSP and mobile phase composition is critical for achieving baseline separation. Below is a summary of reported chromatographic conditions and performance data.

| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (S)-(+)-Donepezil (min) | Retention Time (R)-(-)-Donepezil (min) |

| Chiralcel-OJ-H | ethanol-n-hexane-triethylamine (20:80:0.3)[1][2] | 1.0[1][2] | 268[1][2] | 10.6 ± 0.44[1] | 14.4 ± 0.48[1] |

| Chiralpak AD-H | hexane/ethanol/methanol + 0.3% triethylamine (75:20:5)[3] | Not Specified | 270[3] | Not Specified | Not Specified |

| Chiralcel OD | n-hexane-isopropanol-triethylamine (87:12.9:0.1)[4][5] | Not Specified | 268[4][5] | 12.8[4][5] | 16.3[4][5] |

Experimental Protocols

This section provides a detailed methodology for the chiral separation of donepezil enantiomers based on a validated HPLC method.[1][2]

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (0.45 µm)

-

Sonicator

2. Reagents and Chemicals

-

Donepezil hydrochloride reference standard

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Triethylamine (TEA) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

3. Chromatographic Conditions

-

Mobile Phase: A mixture of ethanol, n-hexane, and triethylamine in the ratio of 20:80:0.3 (v/v/v).[1][2]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (approximately 25°C)

4. Preparation of Standard Solutions

-

Stock Solution: Accurately weigh and dissolve an appropriate amount of donepezil hydrochloride reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 25 - 2500 ng/mL).[1][2]

5. Sample Preparation (from Tablets)

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[1]

-

Accurately weigh a portion of the powdered tablets equivalent to a single dose of donepezil.

-

Transfer the powder to a volumetric flask.

-

Add a suitable volume of methanol (e.g., about 80% of the flask volume).

-

Sonicate the mixture for approximately 15 minutes to ensure complete dissolution of the active ingredient.[1]

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

6. System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable for use if parameters such as peak resolution, tailing factor, and theoretical plates meet the predefined criteria of the laboratory's standard operating procedures.

7. Data Analysis

Identify the peaks corresponding to the (S)-(+)- and (R)-(-)-enantiomers based on their retention times established from the injection of the racemic standard. Quantify each enantiomer by comparing its peak area with the calibration curve generated from the working standard solutions.

Visualizations

Caption: Experimental workflow for the chiral HPLC analysis of donepezil.

Caption: Key factors influencing the chiral separation of donepezil.

References

Application Note: Preparative HPLC for the Isolation of (R)-Donepezil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely used medication for the treatment of Alzheimer's disease. It is a racemic mixture, and studies have indicated that the enantiomers, (R)- and (S)-donepezil, may exhibit different pharmacological and pharmacokinetic profiles. The isolation of individual enantiomers is crucial for further pharmacological evaluation and the development of potentially more effective and safer therapies. This application note provides a detailed protocol for the preparative High-Performance Liquid Chromatography (HPLC) method for isolating (R)-donepezil from a racemic mixture.

Principle of Chiral Separation

The separation of donepezil enantiomers is achieved using chiral stationary phases (CSPs) in normal phase chromatography. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are particularly effective. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the preparative HPLC isolation of this compound.

Equipment and Materials

-

Preparative HPLC system equipped with a pump, injector, column oven, and fraction collector

-

UV-Vis detector

-

Chiral stationary phase column (e.g., Chiralcel® OD or Chiralcel® OJ-H)

-

Analytical HPLC system for fraction analysis

-

Rotary evaporator for solvent removal

-

Glassware and standard laboratory equipment

-

HPLC grade solvents: n-hexane, isopropanol, ethanol, triethylamine

-

Racemic donepezil hydrochloride

Sample Preparation

-

Prepare a stock solution of racemic donepezil hydrochloride in the mobile phase.

-

The concentration should be optimized based on the column dimensions and loading capacity. A starting concentration of 5-10 mg/mL is recommended.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Preparative HPLC Method

A robust and scalable method for the chiral separation of donepezil is outlined below. The parameters are based on established analytical methods and can be adapted for preparative scale.[1][2][3][4]

Table 1: Preparative HPLC Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) |

| Column Dimensions | 250 x 20 mm, 10 µm | 250 x 20 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Triethylamine (87 : 12.9 : 0.1, v/v/v)[1][4] | n-Hexane : Ethanol : Triethylamine (80 : 20 : 0.3, v/v/v)[2][3] |

| Flow Rate | 10-20 mL/min (to be optimized) | 10-20 mL/min (to be optimized) |

| Detection Wavelength | 268 nm[1][2][3][4] | 268 nm[2][3] |

| Column Temperature | Ambient | Ambient |

| Injection Volume | 1-5 mL (to be optimized based on loading studies) | 1-5 mL (to be optimized based on loading studies) |

Fraction Collection and Analysis

-

Set the fraction collector to collect peaks based on retention time or UV signal threshold. The order of elution should be determined by an initial analytical run; typically, for these columns and mobile phases, the (S)-enantiomer elutes before the (R)-enantiomer.[2]

-

Collect the fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions using an analytical HPLC method.

-

Pool the pure fractions containing this compound.

-

Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

-

The resulting isolated this compound can be further dried under vacuum.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the chiral separation of donepezil enantiomers, which serves as a basis for the preparative method development.

Table 2: Analytical Performance Data

| Parameter | Value | Reference(s) |

| Retention Time (S)-Donepezil | ~10.6 - 12.8 min | [1][2][4] |

| Retention Time this compound | ~14.4 - 16.3 min | [1][2][4] |

| Linearity Range | 0.05 - 2 µg/mL (analytical scale) | [1][4] |

| Detection Limit (LOD) | 10 - 20 ng/mL (analytical scale) | [1][2][4] |

| Recovery | 98.0 - 100.8 % | [2] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the preparative isolation of this compound.

Caption: Workflow for the preparative isolation of this compound.

Conclusion

The described preparative HPLC method provides a reliable and scalable approach for the isolation of this compound from a racemic mixture. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile system allows for efficient separation. The provided protocol and data serve as a comprehensive guide for researchers and scientists in the field of drug development and chiral separations. Optimization of loading and flow rate may be required to maximize throughput and purity for specific preparative-scale equipment.

References

Application Note: Enantioselective Separation of (R)- and (S)-Donepezil Using Capillary Electrophoresis

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely used medication for the treatment of Alzheimer's disease. It is a chiral compound, and its enantiomers, (R)- and (S)-donepezil, may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of significant importance in drug development, quality control, and pharmacokinetic studies. Capillary electrophoresis (CE) offers a powerful analytical platform for chiral separations, providing high efficiency, short analysis times, and low consumption of reagents and samples.[1][2] This application note details a robust capillary electrophoresis method for the baseline separation of (R)- and (S)-donepezil.

Principle

The enantioselective separation of donepezil is achieved by incorporating a chiral selector into the background electrolyte (BGE).[1] In this method, sulfated-β-cyclodextrin is utilized as the chiral selector.[3][4] The differential interactions between the cyclodextrin and the two enantiomers of donepezil lead to a difference in their electrophoretic mobilities, enabling their separation. The overall experimental workflow is depicted below.

Materials and Reagents

-

Donepezil Hydrochloride Racemate

-

Sulfated-β-cyclodextrin

-

Triethylammonium phosphate solution

-

Isopropanol

-

n-Hexane

-

Deionized water

-

Fused-silica capillary

Experimental Protocol

1. Preparation of Background Electrolyte (BGE)

-

Prepare a 25 mmol/L triethylammonium phosphate solution.

-

Adjust the pH of the solution to 2.5.[3]

-

Add sulfated-β-cyclodextrin to the BGE to a final concentration of 2.5%.[3]

-

Filter the BGE through a 0.45 µm syringe filter before use.

2. Capillary Conditioning

-

Use an uncoated fused-silica capillary, for example, with dimensions of 70 cm total length (effective length may vary) x 50 µm internal diameter.[3]

-

Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.

-

Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then equilibrate with the BGE for 5 minutes.

3. Sample Preparation

-

Dissolve the donepezil hydrochloride racemate in deionized water to a suitable concentration (e.g., 0.1 to 5 mg/L).[3]

-

For plasma samples, a liquid-liquid extraction can be performed:

4. Capillary Electrophoresis Conditions

-

Instrument: Any commercial capillary electrophoresis system

-

Capillary: Uncoated fused-silica, 70 cm x 50 µm I.D.[3]

-

Background Electrolyte: 25 mmol/L triethylammonium phosphate (pH 2.5) containing 2.5% sulfated-β-cyclodextrin[3]

-

Applied Voltage: 20-30 kV

-

Temperature: 25 °C

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

5. Data Analysis

-

Record the electropherogram.

-

Identify and integrate the peaks corresponding to (R)- and (S)-donepezil.

-

Calculate the resolution (Rs) between the two enantiomer peaks.

-

For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of each enantiomer.

Results and Discussion

Under the described conditions, baseline separation of (R)- and (S)-donepezil enantiomers can be achieved.[3] The use of sulfated-β-cyclodextrin as a chiral selector is crucial for the enantioresolution.[3][4] The acidic pH of the BGE ensures that donepezil, a basic compound, is protonated and migrates towards the cathode. The differential interaction with the chiral selector results in distinct migration times for the two enantiomers. Other chiral selectors such as carboxymethyl-β-cyclodextrin and human serum albumin have also been reported to be effective.[4]

The quantitative performance of the method demonstrates good linearity over a defined concentration range.[3]

Quantitative Data Summary

| Parameter | (R)-Donepezil | (S)-Donepezil | Reference |

| Linearity Range | 0.1 - 5 mg/L | 0.1 - 5 mg/L | [3] |

| Correlation Coefficient (r) | 0.9992 | 0.9997 | [3] |

| Linear Regression Equation | A = 0.0242 + 0.2892C | A = 0.0108 + 0.2737C | [3] |

| Limit of Detection (LOD) | 0.05 mg/L | 0.05 mg/L | [3] |

A = Peak Area Ratio (Analyte/Internal Standard), C = Concentration (mg/L)

The following diagram illustrates the logical relationship in the chiral separation mechanism.

The presented capillary electrophoresis method is simple, reliable, and inexpensive for the enantioselective separation and determination of (R)- and (S)-donepezil.[3] The method is suitable for applications in pharmaceutical analysis and for studying stereoselective pharmacokinetics.[3] The high efficiency and low sample volume requirements make CE a valuable alternative to HPLC for the chiral analysis of donepezil.[2]

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. mdpi.com [mdpi.com]

- 3. [Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis and enantioresolution of donepezil by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive analysis of donepezil in plasma by capillary electrophoresis combining on-column field-amplified sample stacking and its application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of (R)-donepezil in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of (R)-donepezil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a chiral column for the enantioselective separation of this compound. The subsequent detection by MS/MS in Multiple Reaction Monitoring (MRM) mode ensures high sensitivity and specificity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase that is widely used for the treatment of Alzheimer's disease.[1] It is a chiral compound, and its enantiomers, this compound and (S)-donepezil, may exhibit different pharmacological and pharmacokinetic profiles. Therefore, the ability to quantify individual enantiomers in biological matrices is crucial for clinical and research applications. This document outlines a robust LC-MS/MS method for the specific determination of this compound in human plasma.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for donepezil extraction from plasma.[1][2]

-

Materials:

-

Human plasma (stored at -80°C)

-

This compound standard

-

Internal Standard (IS), e.g., Donepezil-d4 or a structurally similar compound like Icopezil[1][3]

-

Hexane:Ethyl Acetate (70:30, v/v) extraction solvent[1]

-

Methanol (50%) for stock and working solutions[1]

-

Polypropylene tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples briefly to ensure homogeneity.[1]

-

Pipette 200 µL of plasma into a polypropylene tube.

-

Spike with 20 µL of the internal standard working solution.

-

Add 1.0 mL of hexane:ethyl acetate (70:30, v/v) extraction solvent.

-

Vortex the mixture for 3 minutes.[1]

-

Centrifuge at 4000 rpm for 5 minutes.[1]

-

Transfer the supernatant (organic layer) to a clean polypropylene tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following conditions are a composite based on methods for chiral separation of donepezil and general LC-MS/MS parameters.[4][5]

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Source Parameters (representative values):

-

Quantitative Data Summary

The following tables summarize the performance characteristics of similar LC-MS/MS methods for donepezil quantification. These values provide an expected range of performance for the analysis of this compound.

Table 1: Calibration and Linearity

| Parameter | (S)-Donepezil | This compound |

| Linearity Range | 0.051 - 7.596 ng/mL | 0.049 - 7.404 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

Data adapted from a study on the simultaneous determination of donepezil enantiomers.[5]

Table 2: Accuracy and Precision

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| (S)-Donepezil | Low | 8.35 - 11.28 | 5.82 - 9.02 | 95.10 - 103.70 |

| Mid | ||||

| High | ||||

| This compound | Low | 6.78 - 11.58 | 6.87 - 9.19 | 93.58 - 98.00 |

| Mid | ||||

| High |

Data adapted from a study on the simultaneous determination of donepezil enantiomers.[5]

Table 3: Recovery

| Analyte | Recovery (%) |

| (S)-Donepezil | 58.42 - 61.08 |

| This compound | 53.24 - 61.87 |

Data represents pretreatment recovery from plasma.[5]

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key components of the analytical method validation.

References

- 1. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 4. Simultaneous determination of donepezil (aricept) enantiomers in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Donepezil Enantiomer in Human Plasma by Normal-HPLC-MS/MS [ykxb.scu.edu.cn]

- 6. researchgate.net [researchgate.net]

Application Notes: Acetylcholinesterase Inhibition Assay for (R)-Donepezil

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[1][2] This action terminates the nerve impulse at cholinergic synapses.[1][3] Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Donepezil is a potent and selective inhibitor of AChE, widely used for this purpose.[4] The following protocol details the in vitro assessment of the inhibitory activity of (R)-donepezil on acetylcholinesterase using the well-established Ellman's method.

Principle of the Assay

The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman.[5][6][7] This assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[7] The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.[5][8] When an inhibitor like this compound is present, the rate of the reaction decreases, allowing for the quantification of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data: Inhibitory Potency of Donepezil

The following table summarizes the reported IC50 values for donepezil against acetylcholinesterase from various sources. It is important to note that many studies use donepezil without specifying the enantiomer, often implying the racemic mixture or the commercially available form. The inhibitory activity can vary based on the enzyme source (e.g., human, electric eel) and experimental conditions.

| Compound | Enzyme Source | IC50 Value | Reference |

| Donepezil | Human AChE (hAChE) | 11 nM | [9] |

| Donepezil | Human AChE (hAChE) | 0.032 µM (32 nM) | [10] |

| Donepezil | Human Whole Blood AChE (1.2-fold dilution) | 41 nM | [11] |

| Donepezil | Human Whole Blood AChE (120-fold dilution) | 7.6 nM | [11] |

| Donepezil | Monkey Brain AChE (in vivo plasma) | 37 ng/mL | [4] |

| Donepezil | Rat Plasma AChE | ~30-100 ng/mL (causes ~40% inhibition) | [12] |

| Donepezil | Alzheimer's Patient Plasma | 53.6 ng/mL | [13] |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.[14]

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Type III, Sigma-Aldrich) or recombinant human AChE

-

This compound hydrochloride

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.02 U/mL per well is common.

-

ATCh Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer. Prepare this solution fresh before use.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.[5]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is low (<1%) to avoid affecting enzyme activity.

Assay Procedure

-

Plate Setup:

-

Blank: 190 µL Buffer + 10 µL ATCh

-

Control (100% activity): 140 µL Buffer + 20 µL DTNB + 20 µL AChE Solution + 10 µL Buffer (or buffer with DMSO)

-

Inhibitor Wells: 140 µL Buffer + 20 µL DTNB + 10 µL this compound solution (at various concentrations) + 20 µL AChE Solution

-

-

Pre-incubation: To the designated wells of the 96-well plate, add the buffer, DTNB solution, and either the this compound solution or buffer for the control.

-

Enzyme Addition: Add the AChE solution to the control and inhibitor wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[7]

-

Initiate Reaction: Add the ATCh substrate solution to all wells to start the reaction.[5]

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-15 seconds for a period of 5-10 minutes.[7]

Data Analysis

-

Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the change in absorbance per unit time (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:

-

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Where V_control is the reaction rate of the control (100% activity) and V_inhibitor is the reaction rate in the presence of the inhibitor.

-

-

Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined using non-linear regression analysis.

Visualizations

Signaling Pathway: Acetylcholinesterase Catalytic Mechanism

The diagram below illustrates the enzymatic breakdown of acetylcholine by acetylcholinesterase. The enzyme utilizes a catalytic triad (Serine, Histidine, and Glutamate) in its active site to hydrolyze the substrate.[2][15]

Caption: Catalytic cycle of Acetylcholinesterase (AChE) and its inhibition.

Experimental Workflow: Ellman's Assay for AChE Inhibition

This diagram outlines the sequential steps of the in vitro acetylcholinesterase inhibition assay using Ellman's method.

Caption: Step-by-step workflow for the AChE inhibition assay.

References

- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. What is the general reaction mechanism of acetylcholinesterase? | AAT Bioquest [aatbio.com]

- 3. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Application Notes and Protocols for Studying (R)-Donepezil Effects in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is clinically used as a racemic mixture of its (R)- and (S)-enantiomers. While its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), emerging evidence highlights a multifaceted pharmacological profile, including significant interaction with the sigma-1 (σ₁) receptor. This activity is independent of AChE inhibition and is increasingly recognized for its contribution to neuroprotective and neurotrophic effects. Notably, research suggests that the (R)-enantiomer of donepezil may be a key contributor to these non-cholinergic effects through its potent agonism at the σ₁ receptor.

These application notes provide a comprehensive guide for researchers interested in elucidating the specific cellular effects of (R)-donepezil. Detailed protocols for relevant cell-based assays are provided to facilitate the investigation of its neuroprotective and neurotrophic properties, particularly focusing on its activity as a σ₁ receptor agonist.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for investigating the specific effects of this compound. Based on the current understanding of its mechanism of action, the following cell lines are recommended:

-